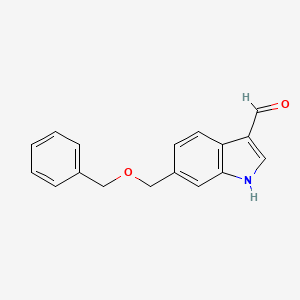

6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

887575-94-2 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

6-(phenylmethoxymethyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO2/c19-10-15-9-18-17-8-14(6-7-16(15)17)12-20-11-13-4-2-1-3-5-13/h1-10,18H,11-12H2 |

InChI Key |

MFWKYGZJWHTLSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC3=C(C=C2)C(=CN3)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (CAS 887575-94-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbaldehyde and its derivatives are cornerstone building blocks in medicinal chemistry, serving as precursors to a vast array of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on 6-Benzyloxymethyl-1H-indole-3-carbaldehyde (CAS 887575-94-2), a specific derivative with significant potential in synthetic programs. While detailed public data for this exact compound is limited, its chemical nature is closely related to other 6-substituted indoles. This document provides a comprehensive technical overview, including its synthesis, characterization, and potential applications, drawing from established principles of indole chemistry and data from closely related analogues. The primary synthetic route detailed is the Vilsmeier-Haack reaction, a robust and widely-used method for the C3-formylation of electron-rich indoles.[3][4]

Compound Identity and Physicochemical Properties

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a bifunctional molecule featuring the reactive indole-3-carbaldehyde moiety and a benzyloxymethyl substituent at the 6-position. The aldehyde group is a versatile handle for numerous chemical transformations, while the benzyloxymethyl group can influence solubility, provide steric bulk, or serve as a protected hydroxymethyl group for further derivatization.

While specific, experimentally verified data for CAS 887575-94-2 is not widely published, the properties can be reliably predicted based on its structure and comparison to the closely related analogue, 6-Benzyloxy-1H-indole-3-carbaldehyde (CAS 92855-64-6).

Table 1: Physicochemical Data Summary

| Property | Value (6-Benzyloxymethyl-1H-indole-3-carbaldehyde) | Reference Analogue Data (6-Benzyloxy-1H-indole-3-carbaldehyde) |

| CAS Number | 887575-94-2 | 92855-64-6 |

| Molecular Formula | C₁₇H₁₅NO₂ | C₁₆H₁₃NO₂[5] |

| Molecular Weight | 265.31 g/mol | 251.28 g/mol [5][6] |

| Appearance | Predicted: Off-white to yellow or tan solid | Light yellow to khaki Solid[6] |

| Storage | Store at 2-8°C, under inert atmosphere, protect from light.[7][8] | Inert atmosphere, 2-8°C[8] |

Synthesis: The Vilsmeier-Haack Approach

The most direct and industrially scalable method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, to formylate the electron-rich C3 position of the indole nucleus.

Causality and Mechanism

The reaction proceeds in three key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a mild formylating source, is activated by a dehydrating/halide-donating agent, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The indole ring, being electron-rich, acts as a nucleophile. It attacks the Vilsmeier reagent, preferentially at the C3 position, which is the most nucleophilic site. This forms a resonance-stabilized cationic intermediate.

-

Hydrolysis: The reaction is quenched with water or an aqueous base. The iminium intermediate is readily hydrolyzed to yield the final aldehyde product and dimethylamine.[3][9]

The causality for this specific pathway is rooted in the high electron density of the indole ring system, which makes it susceptible to attack by even moderately strong electrophiles like the Vilsmeier reagent.

Caption: The Vilsmeier-Haack reaction pathway for indole formylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of substituted indoles.[4][6][10]

Materials:

-

6-Benzyloxymethyl-1H-indole (1.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq.)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

-

Ice, deionized water

-

Ethyl acetate or Dichloromethane for extraction

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DMF (approx. 3 mL per gram of indole).

-

Cool the flask in an ice-water bath to 0-5°C.

-

Slowly add POCl₃ (1.25 eq.) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Ensure the internal temperature does not exceed 10°C.[4]

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. A pinkish or yellow viscous complex should form.[6]

-

-

Formylation Reaction:

-

In a separate flask, dissolve the starting material, 6-Benzyloxymethyl-1H-indole (1.0 eq.), in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 10°C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 1 hour.[6][10]

-

Gently heat the reaction mixture to 85-95°C and maintain for 5-8 hours.[4][10] Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.[4]

-

Neutralize the acidic solution by the slow, portion-wise addition of a cold aqueous solution of NaOH or saturated Na₂CO₃ until the pH is alkaline (pH > 9).[4][6] This step is exothermic and may cause foaming.

-

The product will often precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.[6]

-

-

Purification:

-

Dry the crude solid in a vacuum oven.

-

For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or purified by column chromatography on silica gel.[4]

-

Spectroscopic Characterization Profile

The structural identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Below are the predicted key signals for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, based on well-established chemical shifts for indole derivatives.[10][11][12][13]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signals |

| ¹H NMR | ~12.0 ppm (s, 1H): Indole N-H proton. ~9.9 ppm (s, 1H): Aldehyde C-H proton. ~8.2 ppm (s, 1H): C2-H proton. ~7.2-8.0 ppm (m, 8H): Aromatic protons from the indole and benzyl rings. ~5.1 ppm (s, 2H): Benzylic -O-CH₂-Ph protons. ~4.7 ppm (s, 2H): Indole-CH₂-O- protons. |

| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon (C=O). ~155-120 ppm: Aromatic carbons. ~70-75 ppm: Aliphatic ether carbons (-CH₂-O-). ~110-100 ppm: Indole ring carbons. |

| IR (cm⁻¹) | ~3300-3100: N-H stretching. ~3100-3000: Aromatic C-H stretching. ~2950-2850: Aliphatic C-H stretching. ~1665-1650: Aldehyde C=O stretching (strong). ~1100: C-O ether stretching. |

| HRMS (ESI) | Predicted [M+H]⁺: 266.1176 for C₁₇H₁₆NO₂⁺ |

Synthetic Workflow and Applications

The aldehyde functionality at the C3 position makes this compound a highly valuable intermediate for further molecular elaboration in drug discovery programs.

Caption: Key transformations of the indole-3-carbaldehyde core.

Key Transformations

-

Oxidation: The aldehyde can be easily oxidized to the corresponding indole-3-carboxylic acid, a common structural motif in pharmaceuticals.[14]

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction yields diverse indole-3-methylamine derivatives, which are prevalent in neurological drug candidates.

-

Condensation Reactions: The aldehyde readily undergoes condensation with active methylene compounds (e.g., malononitrile, nitromethane) or Wittig-type reactions to extend the carbon chain at the C3 position.[14]

-

Schiff Base Formation: Condensation with hydrazides or thiosemicarbazides can produce Schiff bases, which themselves have shown a range of biological activities.[11]

Applications in Drug Discovery

Indole-3-carbaldehyde derivatives are precursors to compounds with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[15] Specifically, related benzyloxyindole structures have been identified as reagents for creating substituted naphthylene leukotriene B4 antagonists, which are useful as anti-inflammatory agents.[7] The 6-benzyloxymethyl group provides a stable, lipophilic handle that can be carried through several synthetic steps or deprotected at a later stage to reveal a 6-hydroxymethyl group for creating new analogues.

Safety and Handling

General Precautions:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-

N,N-Dimethylformamide (DMF): A potential irritant and can be absorbed through the skin.

Storage:

-

Store the compound in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8]

-

Protect from light and moisture to prevent degradation.[7]

References

-

Bingül, M. et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Iida, H. et al. (1983). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

6-(benzyloxy)-1H-indole-3-carbaldehyde. PubChem. [Link]

-

El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

-

Bharadwaj, L. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reporter. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

-

Methacrylic acid 2-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy]ethyl ester. PubChem. [Link]

-

Ndibe, H.C. et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 7. goldbio.com [goldbio.com]

- 8. 6-Benzyloxyindole-3-carbaldehyde | 92855-64-6 [sigmaaldrich.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 12. orgsyn.org [orgsyn.org]

- 13. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 15. chemimpex.com [chemimpex.com]

Technical Guide: 6-Substituted Indole-3-Carboxaldehyde Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Executive Summary: The Indole "Privileged Scaffold"

The indole-3-carboxaldehyde moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. While the C3-formyl group serves as a versatile reactive handle for downstream functionalization (e.g., Schiff bases, Knoevenagel condensates), the C6-position of the indole ring offers a unique vector for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles without sterically interfering with the primary binding interactions at the C3 site.

This guide analyzes the synthesis, reactivity, and therapeutic utility of 6-substituted indole-3-carboxaldehyde derivatives , focusing on their role as precursors for potent anticancer and antimicrobial agents.

Chemical Architecture & Electronic Effects

The reactivity of the indole ring toward electrophilic substitution is heavily influenced by substituents on the benzene ring. The C6 position is meta to the indole nitrogen, meaning substituents here exert their influence primarily through inductive effects (

-

Electron-Withdrawing Groups (EWGs) at C6 (e.g., -NO₂, -CN, -F): Deactivate the ring, requiring harsher conditions for formylation but increasing the metabolic stability of the final drug candidate.

-

Electron-Donating Groups (EDGs) at C6 (e.g., -OMe, -Me): Activate the C3 position, facilitating rapid Vilsmeier-Haack formylation but potentially increasing susceptibility to oxidative metabolism.

Key Derivatives List

The following 6-substituted derivatives are critical intermediates in current drug development pipelines:

| Derivative | CAS No.[1] | Electronic Effect ( | Key Application |

| 6-Bromoindole-3-carboxaldehyde | 17826-04-9 | Weakly Deactivating (+M, -I) | Precursor for Suzuki coupling; Anticancer (Tubulin inhibitors) |

| 6-Chloroindole-3-carboxaldehyde | 17826-03-8 | Weakly Deactivating (+M, -I) | Antiviral agents; HIV-1 NNRTIs |

| 6-Methoxyindole-3-carboxaldehyde | 10601-19-1 | Strongly Activating (+M) | Antioxidant; Indole-curcumin hybrids |

| 6-Nitroindole-3-carboxaldehyde | 102452-66-8 | Strongly Deactivating (-M, -I) | Antimicrobial Schiff bases |

| 6-Methylindole-3-carboxaldehyde | 17826-02-7 | Weakly Activating (+I) | Thiosemicarbazone derivatives |

Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the industry standard for synthesizing these derivatives due to its regioselectivity for the C3 position and tolerance for C6 substituents.

Mechanistic Pathway

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent), which attacks the electron-rich C3 of the indole.[2]

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the indole C3 position.

Experimental Protocol: Synthesis of 6-Bromoindole-3-carboxaldehyde

Objective: Synthesize 6-bromoindole-3-carboxaldehyde with >90% purity. Scale: 10g batch.

Reagents:

-

6-Bromoindole (1.0 eq)

-

Phosphorus Oxychloride (

) (1.2 eq) -

Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)

-

Sodium Carbonate (

) (saturated aq.[3] solution)

Step-by-Step Methodology:

-

Reagent Formation: In a flame-dried round-bottom flask, cool anhydrous DMF (10 mL per g of indole) to 0–5°C using an ice bath.

-

Activation: Dropwise add

over 30 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for an additional 30 minutes. -

Addition: Dissolve 6-bromoindole in a minimum volume of DMF. Add this solution slowly to the Vilsmeier reagent.[3]

-

Reaction: Allow the mixture to warm to room temperature (RT) for 1 hour, then heat to 80–90°C for 6–8 hours.

-

Note: 6-EWG indoles (like 6-bromo) require heating; 6-EDG indoles (like 6-methoxy) may react fully at RT.

-

-

Quenching: Cool the reaction mixture to RT. Pour onto crushed ice (approx. 5x reaction volume).

-

Hydrolysis: Adjust pH to 9–10 using saturated

. This step hydrolyzes the iminium salt to the aldehyde.[4] -

Isolation: A precipitate will form (typically yellow/off-white). Filter the solid, wash copiously with water to remove DMF/salts, and dry under vacuum.

-

Purification: Recrystallize from ethanol or DMF/Water mixtures.

Self-Validating Checkpoints:

-

TLC: Mobile phase Hexane:EtOAc (7:3). Product will have a lower

than the starting indole due to the polar carbonyl group. -

Appearance: Product should be a yellow solid. Darkening indicates oxidation or residual acid.

-

Yield Expectations: 6-Bromo (93%), 6-Chloro (91%), 6-Methyl (89%).

Therapeutic Applications & SAR

The 6-substituted indole-3-carboxaldehydes are rarely the final drug; they are pharmacophores converted into Schiff bases (thiosemicarbazones, hydrazones) to chelate metals or interact with biological targets like Tubulin or DNA topoisomerase.

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates the decision logic for modifying the 6-position based on the desired therapeutic outcome.

Figure 2: SAR decision tree for optimizing 6-substituted indole derivatives.

Comparative Biological Activity (Anticancer)

Thiosemicarbazone derivatives of 6-substituted indoles show potent activity against various cancer cell lines. The 6-substituent significantly modulates potency.

| Compound (Thiosemicarbazone of...) | Cell Line | IC50 ( | Mechanism of Action | Ref |

| 6-Methylindole-3-carboxaldehyde | MCF-7 (Breast) | 2.94 ± 0.56 | Tubulin Polymerization Inhibition | [1] |

| 6-Bromoindole-3-carboxaldehyde | A549 (Lung) | 6.30 ± 0.30 | DNA Cleavage / Apoptosis | [1] |

| 6-Methoxyindole-3-carboxaldehyde | HeLa (Cervical) | 4.0 | Antioxidant / Radical Scavenging | [2] |

| Unsubstituted Indole-3-carboxaldehyde | MCF-7 | > 20.0 | Baseline Activity | [3] |

Interpretation: The introduction of a substituent at C6 (specifically Methyl or Bromo) improves potency by orders of magnitude compared to the unsubstituted parent, likely due to enhanced hydrophobic interactions within the binding pocket of the target protein (e.g., the colchicine binding site of tubulin).

References

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerization. Source: National Institutes of Health (PMC) URL:[Link]

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives. Source: Mini-Reviews in Medicinal Chemistry URL:[Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Source: Afyon Kocatepe University Journal of Science URL:[Link]

- Synthetic method for indole-3-carboxaldehyde compounds (Patent CN102786460A).

Sources

Properties of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

An In-depth Technical Guide to 6-Benzyloxymethyl-1H-indole-3-carbaldehyde

Executive Summary

This guide provides a comprehensive technical overview of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide array of biological activities.[1][2] This document details the physicochemical properties, spectral characterization, a robust synthesis protocol with mechanistic insights, and the applications of this specific indole derivative. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's chemistry and utility as a versatile building block for complex therapeutic agents.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, indole-3-carbaldehydes serve as exceptionally versatile precursors. The aldehyde functionality at the C-3 position is readily transformed into a vast array of other functional groups and can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions.[3][4]

6-Benzyloxymethyl-1H-indole-3-carbaldehyde distinguishes itself through the presence of a benzyloxy protecting group at the 6-position. This feature offers several strategic advantages in multi-step synthesis:

-

Site-Specific Functionalization: The protected hydroxyl group allows for selective manipulation of other positions on the indole ring.

-

Improved Solubility: The benzyl group can enhance solubility in organic solvents compared to the corresponding free hydroxyl.

-

Latent Reactivity: The benzyl ether can be readily cleaved under specific conditions (e.g., hydrogenolysis) to unmask the hydroxyl group for further derivatization at a later stage in a synthetic sequence.

This guide will elucidate the core properties and synthetic utility of this valuable intermediate.

Physicochemical Properties and Characterization

The precise identification and confirmation of purity are paramount in chemical synthesis. This section summarizes the key physical properties and provides a detailed analysis of the spectral data for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Physical and Chemical Data

The fundamental properties of the compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Chemical Name | 6-(Benzyloxy)-1H-indole-3-carbaldehyde | [5] |

| Synonyms | 6-phenylmethoxy-1H-indole-3-carbaldehyde | [6][7] |

| CAS Number | 92855-64-6 | [5][7] |

| Molecular Formula | C₁₆H₁₃NO₂ | [6][7][8] |

| Molecular Weight | 251.28 g/mol | [7] |

| Appearance | Light yellow to khaki solid | [7] |

| Melting Point | 215-216 °C | [7] |

| Boiling Point | 474.2 ± 30.0 °C (Predicted) | [7] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 15.67 ± 0.30 (Predicted) | [7] |

Spectroscopic Data

The following spectral data are crucial for the structural elucidation and confirmation of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.[7]

-

¹H NMR (400 MHz, DMSO-d₆) δ:

-

11.94 (br s, 1H): This broad singlet corresponds to the indole N-H proton. Its broadness is characteristic of exchange and quadrupolar coupling.

-

9.87 (s, 1H): A sharp singlet for the aldehyde proton (-CHO). Its downfield shift is indicative of the deshielding effect of the carbonyl group.

-

8.15 (s, 1H): Singlet corresponding to the proton at the C-2 position of the indole ring.

-

7.96 (d, J = 8.5 Hz, 1H): Doublet for the proton at the C-4 position.

-

7.47 (d, J = 7.2 Hz, 2H): Doublet for the two ortho-protons of the benzyl ring.

-

7.40 (app t, J = 7.4 Hz, 2H): Apparent triplet for the two meta-protons of the benzyl ring.

-

7.33 (t, J = 7.0 Hz, 1H): Triplet for the para-proton of the benzyl ring.

-

7.08 (s, 1H): Singlet for the proton at the C-7 position.

-

6.95 (d, J = 8.5 Hz, 1H): Doublet for the proton at the C-5 position.

-

5.15 (s, 2H): A sharp singlet for the two benzylic protons (-O-CH₂-Ph).

-

-

¹³C NMR (101 MHz, DMSO-d₆) δ: 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5.[7]

-

Infrared (IR) (KBr) (cm⁻¹): 1634 (s, C=O stretch), 1526 (m), 1426 (m), 1385 (m), 1159 (m).[7]

-

High-Resolution Mass Spectrometry (HRMS) (ESI) (m/z): Calculated for C₁₆H₁₃NO₂ [M+H]⁺: 252.1019. Found: 252.1025.[7]

Synthesis and Mechanistic Pathway

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group at the electron-rich C-3 position of the indole nucleus.

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the formylation of substituted indoles.[7]

Materials:

-

6-Benzyloxyindole

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Water

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 volumes relative to indole) to 0-5 °C using an ice-water bath.

-

Causality: This initial cooling prevents uncontrolled reaction and degradation upon addition of the highly reactive POCl₃.

-

-

Slowly add phosphoryl chloride (POCl₃, ~1.25 eq.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 5 °C. Stir for approximately 1 hour.

-

Causality: This step forms the electrophilic Vilsmeier reagent (chloroiminium ion). The slow addition is critical for safety and to control the exotherm.

-

-

Electrophilic Substitution: To the freshly prepared Vilsmeier reagent, add 6-benzyloxyindole (1.0 eq.) portion-wise, again maintaining the internal temperature below 5 °C.

-

Causality: The electron-rich C-3 position of the indole attacks the Vilsmeier reagent. Portion-wise addition helps manage the reaction exotherm.

-

-

Reaction Progression: After the addition is complete, allow the dark-colored solution to slowly warm to room temperature and stir for 1 hour.

-

Causality: This ensures the reaction goes to completion.

-

-

Hydrolysis and Workup: Prepare a separate, cooled (0-5 °C) aqueous solution of sodium hydroxide (~2 M). Slowly pour the reaction mixture into the cold, vigorously stirred NaOH solution.

-

Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes the acidic reaction mixture. The addition must be slow and controlled as the neutralization is highly exothermic.

-

-

Isolation: A light-colored solid will precipitate. Continue stirring until the addition is complete and the final pH is strongly basic (pH 14).

-

Collect the solid product by filtration. Wash the filter cake thoroughly with water (2 x 4 volumes) to remove inorganic salts.

-

Dry the product in a vacuum oven at 50 °C to a constant weight to yield the 6-Benzyloxymethyl-1H-indole-3-carbaldehyde as a beige or tan solid.[7] The product is often of sufficient purity for subsequent steps but can be recrystallized if necessary.

Reactivity and Applications in Drug Discovery

The title compound is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.

Caption: Key chemical transformations of the title compound.

Building Block for Anti-Inflammatory Agents

6-Benzyloxymethyl-1H-indole-3-carbaldehyde has been identified as a key reagent for the synthesis of substituted naphthylene leukotriene B₄ (LTB₄) antagonists.[6] LTB₄ is a potent lipid mediator involved in inflammation. By serving as a scaffold, this indole derivative allows for the construction of more complex molecules designed to block the LTB₄ receptor, thereby presenting a therapeutic strategy for inflammatory diseases.

General Scaffold for Bioactive Compounds

The broader class of indole-3-carbaldehyde derivatives has been extensively explored for a wide range of therapeutic applications. Structural modifications to the core scaffold have yielded compounds with significant biological activities, including:

The aldehyde group is a synthetic linchpin, often used in condensation reactions (e.g., Aldol, Knoevenagel, Claisen) or in the formation of Schiff bases to hybridize the indole moiety with other pharmacophores like chalcones, triazoles, and coumarins.[1][2]

Handling, Storage, and Safety

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area. Recommended storage conditions are under an inert gas (nitrogen or argon) at 2-8°C.[7] Some suppliers recommend storage at -20°C, desiccated.[6] It should be protected from light.[6]

-

Stability: While generally stable, indole derivatives can be sensitive to strong acids, which may lead to polymerization or other side reactions.[10] It is advisable to avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures.[10]

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its well-defined physicochemical properties, reliable synthetic protocol via the Vilsmeier-Haack reaction, and the strategic presence of a protected hydroxyl group make it an ideal building block for complex molecular architectures. Its demonstrated utility in the synthesis of LTB₄ antagonists highlights its relevance in developing novel anti-inflammatory agents, while its structural class continues to be a fertile ground for the discovery of new therapeutics across multiple disease areas.

References

-

6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791. PubChem, National Center for Biotechnology Information. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed, National Center for Biotechnology Information. [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

- Synthetic method for indole-3-carboxaldehyde compounds.

-

Indole-3-carboxaldehyde. Biological Magnetic Resonance Bank (BMRB). [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

-

indole-3-aldehyde. Organic Syntheses. [Link]

-

Indole-3-Carboxaldehyde | C9H7NO | CID 10256. PubChem, National Center for Biotechnology Information. [Link]

-

Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. ResearchGate. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. goldbio.com [goldbio.com]

- 7. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 8. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Analysis of 6-Benzyloxyindole-3-carbaldehyde and 6-(Benzyloxymethyl)indole-3-carbaldehyde: Synthesis, Properties, and Implications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbaldehyde and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide provides a detailed comparative analysis of two closely related yet distinct analogues: 6-benzyloxyindole-3-carbaldehyde and the less documented 6-(benzyloxymethyl)indole-3-carbaldehyde. We will explore their synthesis, physicochemical properties, and the nuanced differences in their electronic and structural characteristics. The primary objective is to elucidate how the seemingly subtle variation in the linkage of the benzyl group at the 6-position—an ether versus a methylene ether—profoundly influences the reactivity and potential applications of these molecules in the intricate landscape of drug development.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The introduction of a formyl group at the C3 position, yielding indole-3-carbaldehydes, provides a versatile handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of complex bioactive molecules.[1][2]

This guide focuses on two specific 6-substituted indole-3-aldehydes: 6-benzyloxyindole-3-carbaldehyde and 6-(benzyloxymethyl)indole-3-carbaldehyde. The benzyloxy group is a common protecting group for phenols and an important structural motif in its own right. The distinction between a direct ether linkage (benzyloxy) and a methylene ether linkage (benzyloxymethyl) at the 6-position of the indole ring introduces subtle but significant changes in the electronic and conformational properties of the molecule. Understanding these differences is crucial for medicinal chemists in designing and synthesizing novel indole-based therapeutics with optimized pharmacological profiles.

Synthesis and Physicochemical Properties

The most prevalent method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[5][6] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.[5]

6-Benzyloxyindole-3-carbaldehyde

The synthesis of 6-benzyloxyindole-3-carbaldehyde is well-documented and typically proceeds via the Vilsmeier-Haack formylation of 6-benzyloxyindole.[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Benzyloxyindole [7]

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled to 0-5 °C. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for a period to allow for the formation of the Vilsmeier reagent.

-

Formylation: 6-Benzyloxyindole, dissolved in a minimal amount of DMF, is added to the pre-formed Vilsmeier reagent at a controlled temperature (typically below 5 °C).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker of crushed ice and stirred vigorously. The acidic solution is then neutralized by the slow addition of a base, such as a saturated sodium carbonate solution or sodium hydroxide, until the pH is alkaline.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-benzyloxyindole-3-carbaldehyde as a solid.[7]

Physicochemical and Spectroscopic Data for 6-Benzyloxyindole-3-carbaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃NO₂ | [7][8] |

| Molecular Weight | 251.28 g/mol | [7][8] |

| Appearance | Light yellow to khaki solid | [7] |

| Melting Point | 215-216 °C | [7] |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 11.94 (br s, 1H), 9.87 (s, 1H), 8.15 (s, 1H), 7.96 (d, J=8.5 Hz, 1H), 7.47 (d, J=7.2 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.33 (t, J=7.0 Hz, 1H), 7.08 (s, 1H), 6.95 (d, J=8.5 Hz, 1H), 5.15 (s, 2H) | [7] |

| ¹³C NMR (101 MHz, DMSO-d₆) δ | 184.7, 155.7, 137.9, 137.8, 137.2, 128.4, 127.7, 127.6, 121.4, 118.25, 118.23, 112.4, 96.9, 69.5 | [7] |

| CAS Number | 92855-64-6 | [7][8] |

6-(Benzyloxymethyl)indole-3-carbaldehyde

Proposed Synthetic Pathway for 6-(Benzyloxymethyl)indole-3-carbaldehyde

DOT Script for Proposed Synthesis

Caption: Proposed synthesis of 6-(benzyloxymethyl)indole-3-carbaldehyde.

Hypothetical Experimental Protocol

-

Synthesis of 6-(Benzyloxymethyl)indole: To a solution of 6-hydroxymethylindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to form the alkoxide. Benzyl bromide is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 6-(benzyloxymethyl)indole.

-

Vilsmeier-Haack Formylation: The synthesized 6-(benzyloxymethyl)indole would then be subjected to the Vilsmeier-Haack reaction as described for 6-benzyloxyindole to afford the target compound, 6-(benzyloxymethyl)indole-3-carbaldehyde.

Comparative Analysis: Structural and Electronic Differences

The key distinction between the two molecules lies in the nature of the substituent at the 6-position. The benzyloxy group (-OCH₂Ph) is an ether, while the benzyloxymethyl group (-CH₂OCH₂Ph) is a methylene ether. This difference has significant implications for the electronic properties and reactivity of the indole ring.

Electronic Effects

Substituents on an aromatic ring exert their influence through a combination of inductive and resonance effects.[9][10]

-

6-Benzyloxy Group (-OCH₂Ph): The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring through resonance, resulting in a strong electron-donating resonance effect (+R).[11] For alkoxy groups, the +R effect generally outweighs the -I effect, making the benzyloxy group an activating, ortho-para directing group.[11] This increases the electron density of the indole ring, particularly at the positions ortho and para to the substituent, making it more susceptible to electrophilic attack.

-

6-Benzyloxymethyl Group (-CH₂OCH₂Ph): In this case, the electron-donating oxygen atom is insulated from the indole ring by a methylene (-CH₂) group. The methylene group is incapable of participating in resonance with the indole ring. The primary electronic influence of the benzyloxymethyl group is a weak electron-donating inductive effect (+I) from the alkyl chain. The electronegative oxygen atom will have a minor electron-withdrawing inductive effect on the methylene group, but the overall effect on the indole ring is significantly different from the direct resonance donation of the benzyloxy group.

DOT Script for Electronic Effects

Caption: Electronic effects of substituents on the indole ring.

Reactivity

The differing electronic effects of the two substituents will directly impact the reactivity of the indole ring and the molecule as a whole.

-

Electrophilic Aromatic Substitution: The 6-benzyloxyindole precursor is expected to be more reactive towards electrophilic substitution (like the Vilsmeier-Haack reaction) than the 6-(benzyloxymethyl)indole precursor. This is due to the strong activating nature of the benzyloxy group, which enriches the electron density of the indole ring.

-

Reactivity of the Aldehyde: The electronic nature of the 6-substituent can also subtly influence the reactivity of the C3-aldehyde. The electron-donating benzyloxy group may slightly decrease the electrophilicity of the aldehyde carbonyl carbon compared to the less electron-donating benzyloxymethyl group.

-

Stability of the Benzyl Group: The benzyloxy group is an ether and can be cleaved under certain acidic or hydrogenolysis conditions. The benzyloxymethyl group, being a benzyl ether of a hydroxymethyl group, may exhibit different stability and reactivity profiles, potentially being more labile under certain conditions.

Structural and Conformational Differences

The additional methylene spacer in the 6-benzyloxymethyl group introduces greater conformational flexibility compared to the more rigid benzyloxy group. This increased flexibility could have implications for how the molecule fits into the binding pocket of a biological target. The ability to adopt a wider range of conformations might be advantageous or disadvantageous depending on the specific receptor interactions.

Implications in Drug Development

The choice between a 6-benzyloxy and a 6-benzyloxymethyl substituent on an indole-3-aldehyde scaffold can have significant consequences for the pharmacological properties of a potential drug candidate.

-

Pharmacophore and Biological Activity: The nature of the substituent at the 6-position can directly influence the molecule's interaction with biological targets. The stronger electron-donating ability of the benzyloxy group may lead to different hydrogen bonding patterns and electronic interactions within a receptor active site compared to the benzyloxymethyl group. The increased flexibility of the benzyloxymethyl group could allow for a more optimal fit in some binding pockets. For instance, the presence of a benzyloxy group at the 5-position of certain indole derivatives has been shown to be critical for selective inhibition of monoamine oxidase B (MAO-B).[12]

-

Metabolic Stability: The different linkages of the benzyl group will likely lead to different metabolic pathways. The benzyloxy group may be susceptible to O-debenzylation by cytochrome P450 enzymes. The benzyloxymethyl group could also undergo O-debenzylation or oxidation of the benzylic methylene group. Understanding these metabolic liabilities is crucial in drug design.

-

Synthetic Handle: Both molecules serve as versatile intermediates. The choice between them may be dictated by the desired electronic properties of the final molecule or by the synthetic accessibility of the precursors. The aldehyde at the C3-position provides a key reaction site for building more complex structures through reactions such as Wittig olefination, reductive amination, and condensation reactions.[1][2]

Conclusion

While 6-benzyloxyindole-3-carbaldehyde and 6-(benzyloxymethyl)indole-3-carbaldehyde differ by only a single methylene unit, this seemingly minor structural change leads to significant differences in their electronic properties, reactivity, and conformational flexibility. The 6-benzyloxy analogue is an electron-rich system due to the strong resonance donation from the ether oxygen, making its indole core more reactive towards electrophiles. In contrast, the 6-benzyloxymethyl derivative lacks this direct resonance activation and is influenced primarily by a weaker inductive effect.

For drug development professionals, these differences are not merely academic. They translate into tangible variations in biological activity, metabolic stability, and synthetic strategy. The selection of one scaffold over the other will depend on the specific therapeutic target and the desired properties of the final drug candidate. This in-depth understanding allows for a more rational approach to the design of novel indole-based therapeutics, ultimately contributing to the development of more effective and safer medicines.

References

- Abdullahi, N., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.

-

Bentham Science Publishers. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

-

ChemRxiv. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

- Pérez, V., et al. (1998). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(1), P2323.

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Thieme. (2021). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. [Link]

-

Semantic Scholar. (2010). Formation of indole trimers in Vilsmeier type reactions. [Link]

-

Organic Syntheses. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. [Link]

-

National Center for Biotechnology Information. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000645 - Indole-3-carboxaldehyde. [Link]

-

PubChem. 6-(benzyloxy)-1H-indole-3-carbaldehyde. [Link]

-

National Center for Biotechnology Information. (2010). Palladium-Catalyzed C3-Benzylation of Indoles. [Link]

-

ResearchGate. (2025). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. [Link]

- Google Patents. (2005).

-

National Center for Biotechnology Information. (2005). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. [Link]

-

Bentham Science Publishers. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

Course Hero. (2023). Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide. [Link]

-

Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. [Link]

-

ACS Publications. (2014). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. [Link]

-

La Salle University. Substituent Effects. [Link]

-

Aromatic Compounds and Their Reactions. [Link]

-

Royal Society of Chemistry. (2023). 20230818 Indole Synthesis SI. [Link]

-

Chemistry Stack Exchange. (2018). Electronic effects of substituents in the benzyne mechanism. [Link]

-

Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 8. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.lasalle.edu [www1.lasalle.edu]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Benzyloxymethyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive aldehyde group on the indole scaffold and a benzyloxymethyl substituent, makes it a valuable building block in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the molecular properties, synthesis, chemical reactivity, and applications of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, spectroscopic characterization, and safety considerations are also presented to equip researchers with the practical knowledge required for its effective utilization.

Core Molecular Properties

6-Benzyloxymethyl-1H-indole-3-carbaldehyde, also known as 6-(benzyloxy)-1H-indole-3-carbaldehyde, is an aromatic aldehyde with a molecular structure that combines the indole nucleus with a benzyloxymethyl ether moiety.[1] This combination of functional groups dictates its chemical behavior and utility in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| CAS Number | 92855-64-6 | [1][2] |

| Appearance | Beige/tan solid | [2] |

| Storage | Store at 5°C, protect from light | [4] |

Synthesis and Mechanism

The most common and efficient method for the synthesis of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is through the Vilsmeier-Haack formylation of 6-benzyloxyindole.[2] This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Synthetic Workflow

The synthesis involves the reaction of 6-benzyloxyindole with a Vilsmeier reagent, which is typically prepared in situ from phosphoryl chloride (POCl₃) and a tertiary amide, such as N,N-dimethylformamide (DMF).[2]

Caption: Synthetic workflow for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.[2]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

6-Benzyloxyindole

-

Ice

-

Water

Procedure:

-

In a three-necked round-bottomed flask equipped with a nitrogen inlet and a thermocouple, charge N,N-dimethylformamide (DMF).

-

Cool the flask to an internal temperature of approximately 2-3 °C using an ice-water bath.

-

Slowly add phosphoryl chloride dropwise, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, add 6-benzyloxyindole to the reaction mixture.

-

Allow the reaction to proceed. After cooling to room temperature, dilute the resulting slurry with water.

-

Collect the solid product by filtration.

-

Wash the filter cake with water and dry it in a vacuum oven at 50 °C to a constant weight to yield 6-benzyloxyindole-3-carboxaldehyde as a beige/tan solid.[2]

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde is primarily dictated by the aldehyde functional group at the C3 position and the indole nucleus itself. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and carbon-carbon bond-forming reactions.[5][6] The indole ring, being electron-rich, can undergo further electrophilic substitution, although the existing substituents will direct the position of subsequent reactions.

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, it is utilized in the creation of substituted naphthylene leukotriene B4 antagonists, which are of interest as anti-inflammatory agents.[4] The indole-3-carbaldehyde scaffold is a key intermediate for preparing biologically active compounds and indole alkaloids.[6][7]

Representative Reactions

The aldehyde functionality allows for a range of chemical transformations, including:

-

Condensation Reactions: It can react with primary amines to form Schiff bases, and with active methylene compounds in Knoevenagel condensations.[5][8]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, indole-3-carboxylic acid.[9]

-

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, (6-(benzyloxy)-1H-indol-3-yl)methanol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes at the C3 position.

Spectroscopic Characterization

The structure of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum exhibits characteristic signals for the indole, benzyloxymethyl, and aldehyde protons. Key chemical shifts (δ) are observed at approximately 11.94 ppm (broad singlet, indole N-H), 9.87 ppm (singlet, aldehyde C-H), and signals corresponding to the aromatic protons of the indole and benzyl groups, as well as a singlet for the benzylic CH₂ protons around 5.15 ppm.[2]

¹³C NMR (101 MHz, DMSO-d₆): The carbon NMR spectrum shows a distinctive peak for the aldehyde carbonyl carbon at around 184.7 ppm. Other signals correspond to the carbon atoms of the indole ring and the benzyloxymethyl substituent.[2]

Infrared (IR) Spectroscopy

The IR spectrum displays a strong absorption band characteristic of the aldehyde C=O stretch, typically around 1634 cm⁻¹.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) analysis provides the exact mass of the protonated molecule [M+H]⁺, which is calculated as 252.1019 and found to be approximately 252.1025, confirming the molecular formula C₁₆H₁₃NO₂.[2]

Safety, Handling, and Storage

Storage: 6-Benzyloxymethyl-1H-indole-3-carbaldehyde should be stored at 5°C and protected from light to prevent degradation.[4]

Handling: Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is a synthetically versatile and valuable intermediate in the field of medicinal chemistry and drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the rich reactivity of its indole and aldehyde functional groups, provides a robust platform for the development of novel therapeutic agents. This guide has provided a detailed overview of its core properties, synthesis, reactivity, and analytical characterization to support its effective use in research and development endeavors.

References

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

El-Sawy, W. A., et al. (2017). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 54(2), 1145-1154. [Link]

-

El-Sawy, W. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 12345-12367. [Link]

-

PubChem. 6-(benzyloxy)-1H-indole-3-carbaldehyde. [Link]

-

Afyon Kocatepe Üniversitesi. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Sciences and Engineering, 19(2), 456-464. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Chemical and Pharmaceutical Bulletin. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Chemical and Pharmaceutical Bulletin, 50(10), 1385-1387. [Link]

-

RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research in Science & Engineering, 11(1), 16-21. [Link]

-

ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]

-

SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Chemical Reviews, 6(1). [Link]

-

Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1865-1871. [Link]

Sources

- 1. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 [chemicalbook.com]

- 3. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

Solubility Determination of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in Dimethyl Sulfoxide (DMSO): A Methodological Whitepaper

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary & Introduction

6-Benzyloxymethyl-1H-indole-3-carbaldehyde is an indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. In the early stages of drug discovery and development, accurate determination of a compound's solubility in a suitable solvent is a non-negotiable prerequisite for reliable biological screening. Dimethyl sulfoxide (DMSO) is the most widely used solvent for storing and handling compounds in high-throughput screening (HTS) libraries due to its exceptional solvating power for a broad range of organic molecules.

However, the very property that makes DMSO an excellent solvent can also introduce experimental artifacts if not properly managed. Compound precipitation in aqueous assay buffers from a DMSO stock solution is a common source of error, leading to underestimated potency and inconsistent results. Therefore, understanding the precise solubility limit of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in DMSO is a critical first step. This guide provides a comprehensive, field-proven protocol for the accurate determination of this parameter, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

The Interplay of Solute and Solvent

The solubility of a compound is governed by the principle of "like dissolves like." This interaction is dictated by the physicochemical properties of both the solute (6-Benzyloxymethyl-1H-indole-3-carbaldehyde) and the solvent (DMSO).

-

6-Benzyloxymethyl-1H-indole-3-carbaldehyde: This molecule possesses a rigid indole core, which is largely hydrophobic. The presence of the aldehyde and the ether linkage in the benzyloxymethyl group introduces polar characteristics, making the molecule semi-polar overall. Its relatively large, planar structure can facilitate crystal lattice formation, which must be overcome by the solvent.

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent. Its potent solvent properties stem from its ability to accept hydrogen bonds and its large dipole moment, which allows it to disrupt the intermolecular forces within a crystalline solid.

Accurate solubility data is paramount as it directly influences the maximum achievable concentration in stock solutions, which in turn dictates the dosing range in biological assays and helps prevent compound precipitation upon dilution into aqueous media.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in DMSO is not widely published. This is common for novel or specialized research compounds. The absence of public data necessitates empirical determination within the laboratory. The following table is provided as a template for researchers to record their experimentally determined values.

| Parameter | Value | Units | Experimental Conditions |

| Equilibrium Solubility | mg/mL | e.g., 25 °C, 24-hour equilibration, atmospheric pressure | |

| Molar Solubility | mol/L (or M) | Calculated from Equilibrium Solubility and Molar Mass | |

| Method of Analysis | e.g., HPLC-UV, UPLC-MS | ||

| Molar Mass of Compound | 279.32 | g/mol | Theoretical |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit under defined conditions.

Workflow Overview

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in 100% DMSO at a controlled temperature (e.g., 25 °C).

Materials:

-

6-Benzyloxymethyl-1H-indole-3-carbaldehyde (solid, >98% purity)

-

Anhydrous DMSO (≥99.9% purity)

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Calibrated positive displacement pipette

-

Orbital shaker with temperature control

-

High-speed microcentrifuge

-

HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and appropriate solvents for HPLC mobile phase

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of the solid compound to a 2 mL glass vial. "Excess" is critical; a good starting point is ~10-20 mg of the compound. The goal is to have undissolved solid remaining at the end of the experiment, which is the visual confirmation of saturation.

-

Using a calibrated pipette, add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

-

Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium. A glass vial is used to prevent potential leaching of plasticizers that can occur with some plastics and DMSO.

-

-

Equilibration:

-

Securely cap the vial.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure even slowly dissolving compounds reach equilibrium.

-

Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the approach to equilibrium. Constant temperature is crucial as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, visually confirm that undissolved solid is still present.

-

Centrifuge the vial at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Causality: This step is a self-validating control. It ensures that the supernatant (the clear liquid layer) to be analyzed is free of any microscopic solid particles, which would otherwise lead to a gross overestimation of solubility.

-

-

Sampling and Dilution:

-

Carefully open the vial and, without disturbing the solid pellet, withdraw a small aliquot (e.g., 50 µL) of the clear supernatant.

-

Immediately dilute this aliquot with a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a concentration that falls within the linear range of your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is expected.

-

Causality: Immediate and accurate dilution prevents the compound from precipitating out of the DMSO-rich sample due to temperature changes or solvent evaporation.

-

-

Quantification by HPLC:

-

Prepare a set of calibration standards of 6-Benzyloxymethyl-1H-indole-3-carbaldehyde of known concentrations.

-

Analyze the diluted sample and the calibration standards using a validated HPLC-UV method.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Use the peak area of the diluted sample to determine its concentration from the standard curve.

-

-

Calculation:

-

Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor.

-

Solubility (mg/mL) = Concentration from standard curve (mg/mL) x Dilution Factor

-

This value represents the equilibrium solubility of the compound in DMSO at the specified temperature.

-

Conclusion and Best Practices

The accurate determination of solubility for compounds like 6-Benzyloxymethyl-1H-indole-3-carbaldehyde in DMSO is a foundational pillar of successful drug discovery research. While public data may be scarce, the robust shake-flask method detailed here provides a reliable framework for generating this critical data in-house. Adherence to the principles of using excess solid, allowing sufficient time for equilibration, and ensuring proper phase separation are essential for achieving trustworthy and reproducible results. This data empowers researchers to design more reliable screening assays, avoid solubility-related artifacts, and make more informed decisions in the progression of drug candidates.

References

-

Title: The Essential Role of Solvents in Drug Discovery Source: American Chemical Society (ACS) URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: ScienceDirect Topics URL: [Link]

-

Title: On the shake-flask method for solubility determination Source: Pharmaceutical Research (via SpringerLink) URL: [Link]

Navigating the Safe Handling of 6-Benzyloxymethylindole-3-carboxaldehyde: A Technical Guide

Chemical and Physical Properties

Understanding the fundamental properties of a substance is the first step in a thorough risk assessment. 6-Benzyloxymethylindole-3-carboxaldehyde is a solid organic compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol .[2]

| Property | Value | Source |

| Synonyms | 6-(Benzyloxy)-1H-indole-3-carbaldehyde, 6-phenylmethoxy-1H-indole-3-carbaldehyde | [1] |

| CAS Number | 92855-64-6 | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C in an inert atmosphere |

Hazard Identification and GHS Classification

Based on the available data for 6-Benzyloxyindole-3-carbaldehyde, the compound is classified under the Globally Harmonized System (GHS) with the following pictograms and hazard statements:

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

This classification indicates that while the compound is not considered acutely toxic, it poses a significant risk of skin sensitization and can cause severe irritation upon contact with the eyes.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with any chemical. The following workflow outlines the critical steps for the safe handling of 6-Benzyloxymethylindole-3-carboxaldehyde.

Engineering Controls: All manipulations of 6-Benzyloxymethylindole-3-carboxaldehyde should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory to prevent eye contact and serious irritation.[5][6]

-

Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[3][6] If skin irritation occurs, seek medical advice.[6][7]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used.[8]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following measures are recommended based on information for structurally similar compounds:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][6][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash develops, seek medical attention.[5][7][8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][8][9] |

Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of the compound and ensuring environmental safety.

Storage: Store 6-Benzyloxymethylindole-3-carboxaldehyde in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] The recommended storage temperature is between 2-8°C under an inert atmosphere. Protect from light.[1]

Disposal: Dispose of 6-Benzyloxymethylindole-3-carboxaldehyde and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5][6] Do not allow the chemical to enter drains or waterways.[9][10]

Fire and Reactivity

Fire Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide. A water spray can also be used.[7][8]

-

Specific Hazards: During a fire, toxic fumes may be released, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][7][8]

Reactivity and Stability:

-

Stability: The compound is stable under recommended storage conditions.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, and carbon dioxide.[7][8]

Toxicological Information

While specific toxicological data for 6-Benzyloxymethylindole-3-carboxaldehyde is limited, the GHS classification suggests a potential for skin sensitization and serious eye irritation. For the parent compound, indole-3-carboxaldehyde, it is not classified as acutely toxic, corrosive, or a skin/eye irritant according to some sources, but it is prudent to handle all chemicals with care.[9] Given the aldehyde functionality and the benzyloxy substituent, it is reasonable to assume a similar or potentially enhanced irritant effect compared to the parent indole.

Conclusion

The safe and effective use of 6-Benzyloxymethylindole-3-carboxaldehyde in a research and development setting hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and create a secure laboratory environment. It is imperative to always consult the most up-to-date safety information from the supplier and to conduct a site-specific risk assessment before commencing any new experimental work.

References

-

6-Benzyloxyindole-3-carboxaldehyde - GoldBio.

-

6-Benzyloxyindole-3-carbaldehyde | 92855-64-6 - Sigma-Aldrich.

-

Benzaldehyde Analytical Grade Safety Data Sheet. Labbox.

-

6-Benzyloxyindole-3-carboxaldehyde | 92855-64-6 - ChemicalBook.

-

6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology.

-

Indole-3-carboxaldehyde - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH.

-

SAFETY DATA SHEET - Fisher Scientific.

-

6-Methyl-1-propyl-1H-indole-3-carbaldehyde Safety Data Sheet - AK Scientific, Inc.

-

SAFETY DATA SHEET - Pfaltz & Bauer.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

Safety Data Sheet - Cayman Chemical.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

6-Methylindole-3-carboxaldehyde, 98%, Thermo Scientific Chemicals 1 g | Buy Online.

-

Indole-3-carboxaldehyde (3-Formylindole) | Endogenous Metabolite | MedChemExpress.

Sources

- 1. goldbio.com [goldbio.com]

- 2. 6-Benzyloxyindole-3-carboxaldehyde | CAS 92855-64-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. labbox.eu [labbox.eu]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes & Protocols: Vilsmeier-Haack Formylation of 6-Substituted Indoles

Introduction: The Strategic Importance of C3-Formylated Indoles

The Vilsmeier-Haack reaction is a robust and highly versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. Within the realm of medicinal chemistry and drug development, its application to the indole nucleus is of paramount importance. This reaction introduces a formyl group (-CHO), predominantly at the C3-position, to yield indole-3-carboxaldehydes. These products are not merely stable compounds but are critical synthetic intermediates, serving as precursors for a vast array of biologically active molecules, including tryptamine derivatives and complex alkaloids.